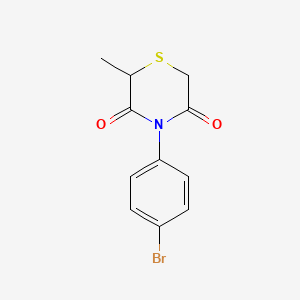

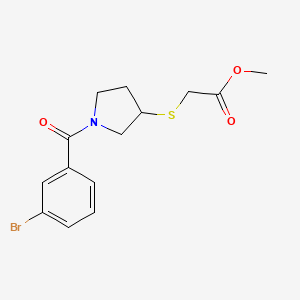

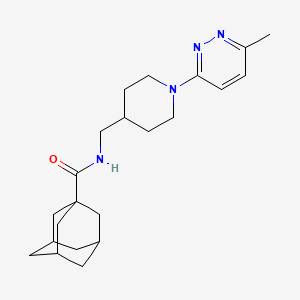

4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione (4-BPMT) is an organic compound with a wide range of applications in scientific research. It is an important building block for many synthetic organic compounds and has been used in a variety of biochemical and physiological studies. 4-BPMT is a compound with unique chemical and physical properties, making it an ideal candidate for a range of applications in the laboratory.

Applications De Recherche Scientifique

Organic Synthesis

4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione: is a versatile compound in organic synthesis. It can be used as a building block for the synthesis of various heterocyclic compounds . The bromophenyl group in particular makes it a useful precursor for further functionalization through palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is valuable for the development of new therapeutic agents. Its core structure is similar to that found in some biologically active molecules, suggesting potential applications in drug discovery . For instance, modifications of this compound could lead to the synthesis of novel small-molecule inhibitors for various targets, such as enzymes or receptors involved in disease pathways.

Antimicrobial Research

Compounds containing the thiomorpholine dione structure have shown promise in antimicrobial research. They can be used as scaffolds for synthesizing new antimicrobial agents, potentially offering a new line of defense against resistant bacterial strains . The bromophenyl group can be further modified to enhance the antimicrobial activity of these compounds.

Antioxidant Activity

The structural components of 4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione may contribute to antioxidant activity. This activity is crucial in the development of compounds that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .

Enzyme Inhibition

This compound could serve as a lead structure for the design of enzyme inhibitors. The presence of the bromophenyl group allows for the introduction of additional functional groups that can interact with the active sites of enzymes, potentially leading to the development of new treatments for diseases where enzyme regulation is a therapeutic strategy .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For example, some pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

niger .

Action Environment

For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-methylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKVPHLSQOYERV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)

![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)